Acetylpyrazine (CAS 22047-25-2) is a high-impact, solid-state flavor and fragrance compound and a versatile synthetic building block [1]. Characterized by its distinct roasted, popcorn-like aroma and an exceptionally low odor threshold, it is widely utilized in food chemistry and advanced fragrance formulations[2]. Beyond sensory applications, its reactive acetyl moiety makes it a critical precursor for synthesizing tridentate NNS thiosemicarbazone ligands and related pharmaceutical intermediates [3]. As a crystalline solid at room temperature, it offers distinct handling and stability advantages over common liquid alkylpyrazines, making it a priority selection for precision dry-blending and coordination chemistry workflows .
Substituting Acetylpyrazine with simpler alkylpyrazines, such as 2-methylpyrazine or 2,3,5-trimethylpyrazine, fundamentally compromises both sensory impact and chemical reactivity [1]. In flavor formulations, generic alkylpyrazines require significantly higher dosing due to odor thresholds that are often orders of magnitude higher, failing to deliver the specific high-impact roasted notes required at trace levels [2]. In synthetic applications, close analogs lacking the acetyl group cannot undergo the necessary Schiff base condensation to form active thiosemicarbazone ligands, rendering them useless for downstream coordination with transition metals [3]. Furthermore, the liquid state of most basic pyrazines complicates dry-powder processing, whereas Acetylpyrazine's solid form ensures consistent dosing and formulation stability.
Acetylpyrazine demonstrates a highly potent sensory profile with an odor threshold of 62 ppb in water, classifying it as a high-impact aroma chemical [1]. In contrast, common alkylpyrazine substitutes like 2,3,5-trimethylpyrazine exhibit an odor threshold of approximately 1000 ppb [1]. This >15-fold difference in sensory detection means that Acetylpyrazine provides a dominant roasted/popcorn character at trace concentrations, preventing the solvent or matrix dilution effects required when using weaker pyrazine analogs [2].
| Evidence Dimension | Odor threshold in water |
| Target Compound Data | 62 ppb |
| Comparator Or Baseline | 2,3,5-trimethylpyrazine (~1000 ppb) |
| Quantified Difference | >15-fold lower detection threshold |
| Conditions | Sensory evaluation in aqueous solution |
Allows flavorists and formulators to achieve target roasted profiles at trace dosing levels, reducing overall material consumption and preventing formulation imbalance.
Unlike many baseline pyrazines, Acetylpyrazine is a crystalline solid at room temperature with a melting point of 76–78 °C . The closest structural analog, 2-methylpyrazine, is a volatile liquid with a melting point of -29 °C. This solid-state property significantly reduces evaporative losses during storage and enables direct incorporation into dry powder matrices (such as instant beverage mixes or bakery premixes) without the need for encapsulation or liquid spray-drying steps required for liquid pyrazines .
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | 76–78 °C (Solid) |
| Comparator Or Baseline | 2-methylpyrazine (-29 °C, Liquid) |
| Quantified Difference | >100 °C difference in melting point; phase shift from liquid to solid at standard conditions |
| Conditions | Standard temperature and pressure (STP) |
Eliminates the need for liquid-handling infrastructure and encapsulation in dry-mix manufacturing, improving shelf-life and processability.
The acetyl moiety on Acetylpyrazine provides a reactive carbonyl site essential for Schiff base condensation with thiosemicarbazides, yielding tridentate NNS ligands with high efficiency (e.g., 85% yield for N(4)-phenylthiosemicarbazone derivatives)[1]. Substituting with 2-methylpyrazine is chemically impossible for this pathway, as it lacks the electrophilic ketone required to form the azomethine linkage [2]. These resulting ligands are critical for coordinating transition metals (Cu(II), Pd(II), Pt(II)) in square planar geometries for anti-proliferative drug discovery [2].
| Evidence Dimension | Schiff base condensation reactivity |
| Target Compound Data | Highly reactive (forms NNS tridentate ligands at ~85% yield) |
| Comparator Or Baseline | 2-methylpyrazine (0% yield, lacks carbonyl group) |
| Quantified Difference | Absolute functional requirement (reactive vs. inert for Schiff base formation) |
| Conditions | Reflux in methanol/ethanol with catalytic acid |
Makes Acetylpyrazine an irreplaceable building block for synthesizing specialized metal-chelating pharmaceutical intermediates.
Acetylpyrazine exhibits Type-I phase behavior and high solubility in supercritical carbon dioxide (scCO2) at moderate pressures (up to 200 bar) and temperatures (25–100 °C)[1]. While baseline pyrazine also dissolves in scCO2, the ability of Acetylpyrazine to maintain high scCO2 solubility despite its higher molecular weight and solid state allows it to be efficiently extracted, fractionated, or impregnated into matrices using solvent-free green chemistry processes, outperforming heavier, less soluble flavor compounds [1].
| Evidence Dimension | Phase behavior in supercritical CO2 |
| Target Compound Data | Type-I phase behavior, highly soluble |
| Comparator Or Baseline | Heavier complex flavorants (often exhibit Type-IV or limited solubility) |
| Quantified Difference | Complete miscibility at moderate supercritical conditions |
| Conditions | scCO2 at 25–100 °C, pressures up to 200 bar |
Enables the use of eco-friendly, solvent-free supercritical fluid technologies for flavor extraction and product impregnation.
Used as a core ingredient to impart authentic roasted, popcorn, and nutty notes in baked goods, coffee, and e-cigarette liquids, where its low 62 ppb threshold allows for trace-level dosing without distorting the formulation matrix [1].
Leveraged for its solid state (melting point 76–78 °C) to formulate stable, dry flavor blends for instant soups, sauces, and beverage powders, bypassing the costly encapsulation steps required for liquid pyrazines like 2-methylpyrazine.
Utilized as an essential building block for synthesizing α-(N)-heterocyclic thiosemicarbazone ligands (e.g., APZ-tBTSC) that coordinate with Cu(II), Pd(II), and Pt(II) for the development of topoisomerase IIα inhibitors and anti-cancer agents[2].
Applied in supercritical CO2 processing for the solvent-free infusion of roasted flavor profiles into food matrices or packaging materials, taking advantage of its Type-I phase solubility at moderate pressures[3].
Irritant